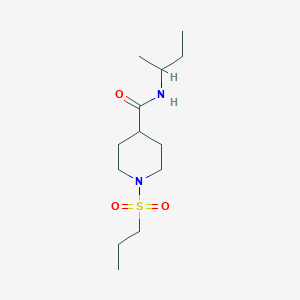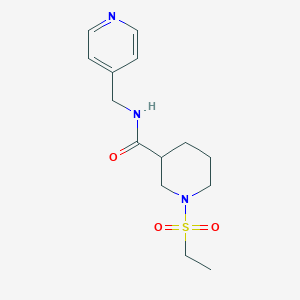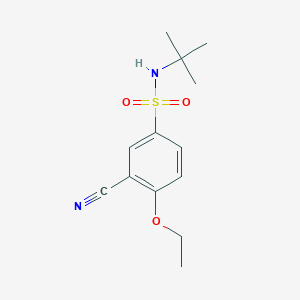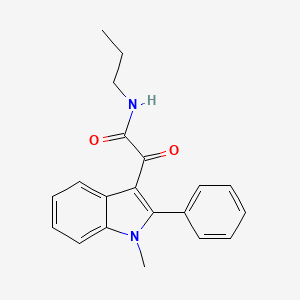
N-(sec-butyl)-1-(propylsulfonyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
N-(sec-butyl)-1-(propylsulfonyl)-4-piperidinecarboxamide, also known as BPPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPPS belongs to the class of piperidine carboxamides, which are known to exhibit analgesic and anti-inflammatory properties. BPPS has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, neuronal plasticity, and cell survival.
Mécanisme D'action
N-(sec-butyl)-1-(propylsulfonyl)-4-piperidinecarboxamide exerts its pharmacological effects by binding to the sigma-1 receptor, which is a transmembrane protein that is present in various tissues such as the brain, heart, and lungs. The sigma-1 receptor is involved in modulating various physiological processes such as ion channel activity, neuronal excitability, and neurotransmitter release. This compound binds to the sigma-1 receptor and modulates its activity, leading to the observed pharmacological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective properties. This compound can block pain signals by binding to the sigma-1 receptor, leading to a reduction in pain perception. This compound can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress and ischemia.
Avantages Et Limitations Des Expériences En Laboratoire
N-(sec-butyl)-1-(propylsulfonyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound also has a high affinity for the sigma-1 receptor, making it a potent pharmacological agent. However, there are also limitations to the use of this compound in lab experiments. This compound has a short half-life, which can limit its effectiveness in long-term experiments. In addition, this compound has a narrow therapeutic window, which can make it difficult to achieve optimal dosing without causing adverse effects.
Orientations Futures
There are several future directions for research on N-(sec-butyl)-1-(propylsulfonyl)-4-piperidinecarboxamide. One area of interest is the potential use of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress, which is a hallmark of neurodegenerative diseases. Another area of interest is the potential use of this compound in treating various types of pain, including neuropathic pain and cancer-related pain. Further research is needed to fully understand the pharmacological effects of this compound and its potential therapeutic applications.
In conclusion, this compound is a promising compound with potential therapeutic applications in various fields of research. Its high affinity for the sigma-1 receptor and its analgesic, anti-inflammatory, and neuroprotective properties make it a viable candidate for further research. Future studies should focus on optimizing its pharmacological properties and exploring its potential therapeutic applications.
Applications De Recherche Scientifique
N-(sec-butyl)-1-(propylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of research. In the field of neuroscience, this compound has been shown to have neuroprotective effects and can prevent neuronal damage caused by ischemia and oxidative stress. This compound has also been studied for its potential use in treating neuropathic pain, as it can block pain signals by binding to the sigma-1 receptor.
Propriétés
IUPAC Name |
N-butan-2-yl-1-propylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3S/c1-4-10-19(17,18)15-8-6-12(7-9-15)13(16)14-11(3)5-2/h11-12H,4-10H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBOCJCVDYUSEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)C(=O)NC(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-4-methylpiperidine](/img/structure/B4425678.png)

![4-[(2,1,3-benzothiadiazol-5-ylmethyl)thio]quinazoline](/img/structure/B4425683.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4425690.png)
![(5-{[(5-chloro-2-methoxybenzyl)(ethyl)amino]methyl}-2-furyl)methanol](/img/structure/B4425708.png)
![{5-[(2-butylpyrrolidin-1-yl)methyl]-2-furyl}methanol](/img/structure/B4425744.png)
![5-[(2,4,5-trimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4425747.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4425758.png)
![1-(4-fluorophenyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B4425761.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dimethoxybenzamide](/img/structure/B4425766.png)
